Home > Products > Screening Compounds P14549 > Sar-Arg-Val-Tyr-Ile-His-Pro-Phe
Sar-Arg-Val-Tyr-Ile-His-Pro-Phe - 102029-89-0

Sar-Arg-Val-Tyr-Ile-His-Pro-Phe

Catalog Number: EVT-1441628
CAS Number: 102029-89-0
Molecular Formula: C51H75N13O12
Molecular Weight: 1062.24
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sar-Arg-Val-Tyr-Ile-His-Pro-Phe is a synthetic peptide that is a derivative of angiotensin II, a critical hormone in the regulation of blood pressure and fluid balance in mammals. This peptide sequence represents a modification where sarcosine (Sar) replaces aspartic acid at the N-terminus. The compound is classified as a peptide hormone analog, specifically functioning as an agonist for angiotensin receptors, particularly AT2R, which plays a role in vasodilation and cardiovascular regulation .

Synthesis Analysis

Methods

The synthesis of Sar-Arg-Val-Tyr-Ile-His-Pro-Phe can be achieved through solid-phase peptide synthesis (SPPS), specifically utilizing the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. This method is favored due to its efficiency and ability to produce high-purity peptides. The process involves the following steps:

  1. Peptide Chain Assembly: Amino acids are sequentially added to a solid support resin, with each amino acid activated for coupling.
  2. Deprotection: The Fmoc group is removed with a base (e.g., piperidine) after each coupling step to expose the amine group for the next amino acid addition.
  3. Cleavage and Purification: Once the full sequence is assembled, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified via reversed-phase high-performance liquid chromatography (RP-HPLC) .

Technical Details

The synthesis typically requires careful monitoring of reaction conditions, including temperature and pH, to ensure optimal coupling efficiency and minimize side reactions. Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of the synthesized peptide .

Molecular Structure Analysis

Structure

The molecular structure of Sar-Arg-Val-Tyr-Ile-His-Pro-Phe can be represented as follows:

  • Amino Acid Sequence: Sar-Arg-Val-Tyr-Ile-His-Pro-Phe
  • Molecular Formula: C₃₈H₅₁N₉O₁₀S
  • Molecular Weight: Approximately 769.93 g/mol

The peptide exhibits a specific three-dimensional conformation that is crucial for its biological activity. The arrangement of aromatic residues (tyrosine, histidine, phenylalanine) contributes to its binding affinity at angiotensin receptors .

Data

Structural studies using techniques such as NMR have revealed significant interactions between the aromatic rings within the peptide, which are essential for receptor binding .

Chemical Reactions Analysis

Reactions

Sar-Arg-Val-Tyr-Ile-His-Pro-Phe participates in various biochemical reactions primarily related to its interaction with angiotensin receptors. Key reactions include:

  1. Receptor Binding: The binding of this peptide to angiotensin receptors induces conformational changes that activate downstream signaling pathways.
  2. Hydrolysis: Like other peptides, it may undergo enzymatic hydrolysis by peptidases, affecting its stability and bioactivity .

Technical Details

The kinetics of these reactions can vary based on environmental conditions such as pH and temperature, influencing the peptide's efficacy as a therapeutic agent.

Mechanism of Action

Process

The mechanism of action for Sar-Arg-Val-Tyr-Ile-His-Pro-Phe involves its interaction with angiotensin receptors, particularly AT2R. Upon binding:

  1. Activation: The binding induces a conformational change in the receptor.
  2. Signal Transduction: This leads to activation of intracellular signaling cascades that promote vasodilation and reduce blood pressure.

Data from studies indicate that specific residues within the peptide play critical roles in stabilizing interactions with receptor sites, particularly through charge relay systems involving aromatic residues .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder.
  • Solubility: Soluble in water and dimethyl sulfoxide.

Chemical Properties

  • Stability: The peptide is relatively stable under physiological conditions but can be susceptible to enzymatic degradation.
  • pH Sensitivity: Activity may vary with changes in pH due to alterations in charge states of amino acids.

Relevant analyses often include assessments of solubility profiles and stability under various conditions to inform formulation strategies for therapeutic applications .

Applications

Scientific Uses

Sar-Arg-Val-Tyr-Ile-His-Pro-Phe has several applications in biomedical research:

  1. Cardiovascular Research: Used to study mechanisms of blood pressure regulation and potential treatments for hypertension.
  2. Pharmacological Studies: Investigated as a model compound for developing new angiotensin receptor modulators.
  3. Therapeutic Development: Potential use in designing drugs targeting cardiovascular diseases by modulating angiotensin receptor activity .
Introduction to Sar-Arg-Val-Tyr-Ile-His-Pro-Phe

Definition and Biochemical Classification as a Bioactive Peptide

Sar-Arg-Val-Tyr-Ile-His-Pro-Phe, also designated as [Sar¹]-angiotensin II, is an octapeptide analog of the endogenous vasoactive hormone angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe). Biochemically, it belongs to the class of structurally modified bioactive peptides engineered to modulate the renin-angiotensin system (RAS). The peptide features a critical sarcosine (N-methylglycine) substitution at the N-terminal position (position 1), replacing the native aspartic acid residue. This modification enhances enzymatic stability by conferring resistance to aminopeptidase degradation, thereby prolonging its biological half-life [1] [7]. With a molecular formula of C₄₉H₇₁N₁₃O₁₀ and a molecular weight of 1002.17 g/mol, it maintains the core sequence of angiotensin II (positions 2-8) essential for receptor engagement [4] [7]. Its classification as a receptor probe stems from its ability to distinguish between G protein-dependent and β-arrestin-dependent signaling cascades downstream of angiotensin receptors.

Table 1: Core Structural and Biochemical Properties of Sar-Arg-Val-Tyr-Ile-His-Pro-Phe

PropertyValue
CAS Registry Number102029-89-0
IUPAC NameAcetic acid; complex peptide derivative
Molecular FormulaC₄₉H₇₁N₁₃O₁₀
Molecular Weight1002.17 g/mol
Biochemical ClassAngiotensin II analog
Key ModificationSarcosine (Sar) at position 1

Historical Context in Renin-Angiotensin System (RAS) Research

The development of Sar-Arg-Val-Tyr-Ile-His-Pro-Phe emerged during the 1980s–1990s, a pivotal era in RAS pharmacology aimed at dissecting angiotensin II's physiological and pathological roles. Prior to non-peptide angiotensin receptor blockers (ARBs), peptide analogs like this compound served as indispensable tools for characterizing receptor subtypes and signaling dynamics. Historically, its synthesis coincided with the discovery that modifications at position 1 (N-terminal) significantly altered receptor binding kinetics without ablating activity. Research demonstrated that Sar¹ substitution enhanced receptor affinity and conferred insurmountable antagonist properties in isolated tissue preparations, distinguishing it from native angiotensin II [1] [7]. This period also revealed the existence of tissue-specific RAS pathways, where Sar-Arg-Val-Tyr-Ile-His-Pro-Phe helped identify localized angiotensin production and receptor heterogeneity. Its use in competitive binding assays ([³H]Ang II displacement) provided early evidence for AT₁ receptor subtypes and paved the way for developing clinically utilized ARBs like losartan [5] [7].

Role as an Angiotensin II Analog: Structural and Functional Significance

Structural Modifications and Receptor Interactions

The sarcosine-for-aspartate substitution at position 1 fundamentally alters the peptide's electrostatic and conformational profile. Unlike native angiotensin II, which bears a negatively charged N-terminus, Sar-Arg-Val-Tyr-Ile-His-Pro-Phe exhibits a neutral N-terminal domain. This change disrupts interactions with key AT₁ receptor residues (e.g., Lys¹⁹⁹) but strengthens bonding with the receptor's core hydrophobic pocket [3] [5]. Crucially, retention of the C-terminal phenylalanine (Phe⁸) preserves the charge-relay system involving Tyr⁴-His⁶-carboxylate, a structural motif essential for receptor activation [5]. However, molecular dynamics studies reveal that Sar¹ induces a distinct conformational strain in the peptide backbone, limiting its ability to stabilize the AT₁ receptor's active G protein-coupled state [5] [6].

Table 2: Structural and Functional Comparison with Angiotensin II

FeatureAngiotensin IISar-Arg-Val-Tyr-Ile-His-Pro-Phe
N-terminal ResidueAspartic acid (charged)Sarcosine (neutral)
C-terminal ResiduePhenylalaninePhenylalanine
AT₁ Receptor Affinity~2 nM (high)~200 nM (moderate)
Gq Protein ActivationPotent (EC₅₀: 4 nM)Negligible
β-Arrestin RecruitmentPotentPotent (~70-90% of Ang II efficacy)
Enzymatic StabilityLow (aminopeptidase-sensitive)High

Biased Signaling and Functional Outcomes

Sar-Arg-Val-Tyr-Ile-His-Pro-Phe exhibits biased agonism at angiotensin receptors. While it binds AT₁ with moderate affinity (Kᵢ ~200 nM), it fails to activate canonical Gq-mediated pathways such as phospholipase C (PLC) activation, intracellular calcium mobilization, or protein kinase C (PKC) translocation [3] [6]. Instead, it robustly promotes β-arrestin 1/2 recruitment and subsequent ERK1/2 phosphorylation—a signaling profile shared with endogenous angiotensin-(1-7) [6]. This functional selectivity has physiological implications:

  • Cardioprotective Effects: In vivo studies show attenuation of left ventricular hypertrophy and reduced end-diastolic pressure via β-arrestin-dependent pathways, independent of blood pressure modulation [6].
  • Enzyme Interactions: Unlike angiotensin II, Sar-Arg-Val-Tyr-Ile-His-Pro-Phe shows negligible cleavage by ACE but binds zinc-dependent metalloproteases like neprilysin (NEP) and ACE2. Computational docking suggests its biphenyl-tetrazole derivatives ("bisartans") inhibit NEP, potentially elevating beneficial angiotensin-(1-7) levels [5].

Broader Implications for RAS-Targeted Therapeutics

This analog's signaling bias illuminates strategies for next-generation ARBs. Its structural framework inspired bivalent ligands (e.g., bisartans) designed to simultaneously engage AT₁ receptor residues (e.g., Arg¹⁶⁷) and catalytic zinc sites in regulatory enzymes like ACE2 or NEP [5]. Such hybrids aim to concurrently block angiotensin II's toxic effects while potentiating vasodilatory/cardioprotective arms of the RAS—an approach relevant for pathologies like COVID-19-associated pulmonary edema [5].

Properties

CAS Number

102029-89-0

Product Name

Sar-Arg-Val-Tyr-Ile-His-Pro-Phe

IUPAC Name

acetic acid;2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

Molecular Formula

C51H75N13O12

Molecular Weight

1062.24

InChI

InChI=1S/C49H71N13O10.C2H4O2/c1-6-29(4)41(46(69)58-36(24-32-25-53-27-55-32)47(70)62-21-11-15-38(62)44(67)59-37(48(71)72)23-30-12-8-7-9-13-30)61-43(66)35(22-31-16-18-33(63)19-17-31)57-45(68)40(28(2)3)60-42(65)34(56-39(64)26-52-5)14-10-20-54-49(50)51;1-2(3)4/h7-9,12-13,16-19,25,27-29,34-38,40-41,52,63H,6,10-11,14-15,20-24,26H2,1-5H3,(H,53,55)(H,56,64)(H,57,68)(H,58,69)(H,59,67)(H,60,65)(H,61,66)(H,71,72)(H4,50,51,54);1H3,(H,3,4)

InChI Key

VIPLPZKDKSDVMT-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.